(2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate is an organic compound that belongs to the class of diacetates. It is commonly used as a reagent in organic synthesis and is known for its potential use as a building block in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate typically involves the reaction of 2-bromo-3,3-dimethylbut-1-ene with benzene-4,1-diyl diacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for use in various applications, including pharmaceuticals and organic synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduction products.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Bromo-3,3-dimethylbut-1-ene-1,1-diyl)dibenzene-4,1-diyl diacetate include:
- 2-Phenylethanol
- p-Hydroxyphenylethanol
- 4-Hydroxybenzaldehyde
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows it to participate in a wide range of chemical reactions and applications. Its bromine atom and diacetate groups provide versatility in synthesis and functionalization, making it a valuable reagent in various fields of research and industry.
Properties
CAS No. |
83177-45-1 |
---|---|
Molecular Formula |
C22H23BrO4 |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
[4-[1-(4-acetyloxyphenyl)-2-bromo-3,3-dimethylbut-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C22H23BrO4/c1-14(24)26-18-10-6-16(7-11-18)20(21(23)22(3,4)5)17-8-12-19(13-9-17)27-15(2)25/h6-13H,1-5H3 |
InChI Key |
OGNIQKVHZLJBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=C(C(C)(C)C)Br)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.